molecular formula C11H17NO B1286316 2-Amino-2-(4-isopropylphenyl)ethanol CAS No. 910443-18-4

2-Amino-2-(4-isopropylphenyl)ethanol

Cat. No.: B1286316
CAS No.: 910443-18-4
M. Wt: 179.26 g/mol
InChI Key: XUXBDVIKYGKHEV-UHFFFAOYSA-N
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Preparation Methods

2-Amino-2-(4-isopropylphenyl)ethanol can be synthesized through an amine-alkali condensation reaction involving 4-isopropylbenzaldehyde and ethylene glycol amine . The specific synthesis steps and conditions can be adjusted according to the desired outcome. Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Amino-2-(4-isopropylphenyl)ethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-2-(4-isopropylphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-isopropylphenyl)ethanol involves its interaction with molecular targets and pathways. As an antioxidant, it helps prevent the oxidation of fats and oils by donating electrons to free radicals, thereby neutralizing them . In pharmaceutical applications, its mechanism of action depends on the specific drug it is used to synthesize.

Comparison with Similar Compounds

2-Amino-2-(4-isopropylphenyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

2-amino-2-(4-propan-2-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXBDVIKYGKHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281307
Record name β-Amino-4-(1-methylethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-18-4
Record name β-Amino-4-(1-methylethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-(1-methylethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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